3'-Methoxyacoforestinine
Description
3’-Methoxyacoforestinine (CAS: 307321-72-8) is a lycoctonine-type diterpenoid alkaloid isolated from Aconitum falconeri . Its molecular formula is C₃₆H₅₃O₁₁, with a molecular weight of 661.36 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 3’ position of its polycyclic skeleton, a hallmark that influences its physicochemical and pharmacological properties. Analytical techniques such as soft ionization mass spectrometry (m/z 450–454) and base peak analysis (m/z 448) have been critical in confirming its structure .
Properties
Molecular Formula |
C36H53NO11 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H53NO11/c1-9-37-17-33(18-41-3)23(38)14-24(44-6)36-20-15-34(40)25(45-7)16-35(47-10-2,27(30(36)37)28(46-8)29(33)36)26(20)31(34)48-32(39)19-11-12-21(42-4)22(13-19)43-5/h11-13,20,23-31,38,40H,9-10,14-18H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |
InChI Key |
YIVSWIKKWQABGU-CERQHTHQSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OCC)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OCC)OC)OC)O)COC |
Synonyms |
3'-methoxyacoforestinine methoxyacoforestinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Methoxy Position : The 3’-methoxy group in 3’-Methoxyacoforestinine distinguishes it from Mesaconitine, which lacks this substitution but features an 8-methyl group linked to heightened toxicity .
Molecular Weight : 3’-Methoxyacoforestinine (661.36 g/mol) is lighter than Faleoconitine (689.30 g/mol), likely due to fewer oxygen and nitrogen atoms, which may enhance its membrane permeability .
Pharmacological and Stability Profiles
- Toxicity : Mesaconitine is markedly more toxic than 3’-Methoxyacoforestinine, attributed to its dense oxygenation and methyl substitutions that enhance receptor binding .
- Stability: The ester groups in 3’-Methoxyacoforestinine may confer stability in methanol, as suggested by studies on di-ester compounds . This contrasts with Higenamine, a smaller alkaloid prone to rapid metabolic degradation .
- Bioactivity : While Higenamine’s β-adrenergic activity is well-documented, 3’-Methoxyacoforestinine’s larger structure and methoxy group suggest distinct targets, possibly voltage-gated sodium channels common among lycoctonines .
Source-Specific Variations
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